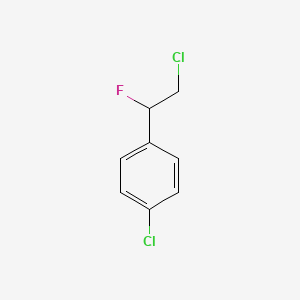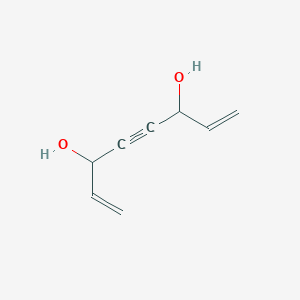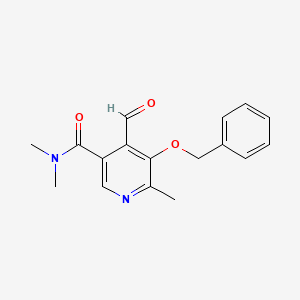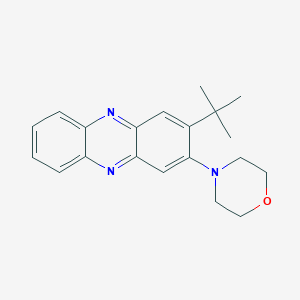![molecular formula C30H22Se2 B14583633 Bis[(anthracen-9-yl)methyl]diselane CAS No. 61098-92-8](/img/structure/B14583633.png)
Bis[(anthracen-9-yl)methyl]diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(anthracen-9-yl)methyl]diselane is an organoselenium compound that features two anthracene groups attached to a diselane (Se-Se) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(anthracen-9-yl)methyl]diselane typically involves the reaction of anthracene-9-carbaldehyde with selenium reagents. One common method is the reduction of anthracene-9-carbaldehyde with sodium borohydride (NaBH4) in the presence of selenium powder, followed by oxidative coupling to form the diselane linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(anthracen-9-yl)methyl]diselane can undergo various chemical reactions, including:
Oxidation: The diselane linkage can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol or selenide derivatives.
Substitution: The anthracene groups can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Nitrated or halogenated anthracene derivatives.
Applications De Recherche Scientifique
Bis[(anthracen-9-yl)methyl]diselane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds and studying their properties.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis[(anthracen-9-yl)methyl]diselane involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The diselane linkage can be cleaved to form reactive selenium species, which can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(anthracen-9-ylmethyl)cyclohexane-1,2-diamine: A compound with similar anthracene groups but different linkage.
9-(4-phenyl)anthracene: An anthracene derivative with a phenyl group substitution.
9,10-bis(phenylethynyl)anthracene: An anthracene derivative with phenylethynyl groups.
Uniqueness
Bis[(anthracen-9-yl)methyl]diselane is unique due to its diselane linkage, which imparts distinct redox properties and potential applications in various fields. The presence of two anthracene groups also contributes to its unique photophysical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61098-92-8 |
|---|---|
Formule moléculaire |
C30H22Se2 |
Poids moléculaire |
540.4 g/mol |
Nom IUPAC |
9-[(anthracen-9-ylmethyldiselanyl)methyl]anthracene |
InChI |
InChI=1S/C30H22Se2/c1-5-13-25-21(9-1)17-22-10-2-6-14-26(22)29(25)19-31-32-20-30-27-15-7-3-11-23(27)18-24-12-4-8-16-28(24)30/h1-18H,19-20H2 |
Clé InChI |
JCHUBXXWAOHRQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[Se][Se]CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)

![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)




![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
